molecular formula C18H17F2N3O2 B1192104 AGPS-IN-2i

AGPS-IN-2i

Cat. No.: B1192104
M. Wt: 345.3498
InChI Key: VDLFVZUKOKPJRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AGPS-IN-2i (Chemical Name: 3-(2,6-Difluorophenyl)-N-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methyl)butanamide) is a potent and selective inhibitor of alkylglycerone phosphate synthase (AGPS), a key enzyme in the ether lipid biosynthesis pathway. Its molecular formula is C₁₈H₁₇F₂N₃O₂, with a molecular weight of 345.35 g/mol and CAS number 2316782-88-2 . This compound disrupts the incorporation of polyunsaturated fatty acids (PUFAs) into ether phospholipids, thereby altering lipid metabolism and sensitizing cancer cells to ferroptosis—a form of iron-dependent cell death .

Properties

Molecular Formula

C18H17F2N3O2

Molecular Weight

345.3498

IUPAC Name

3-(2,6-Difluorophenyl)-N-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methyl)butanamide

InChI

InChI=1S/C18H17F2N3O2/c1-10(17-12(19)3-2-4-13(17)20)7-16(24)21-9-11-5-6-14-15(8-11)23-18(25)22-14/h2-6,8,10H,7,9H2,1H3,(H,21,24)(H2,22,23,25)

InChI Key

VDLFVZUKOKPJRH-UHFFFAOYSA-N

SMILES

CC(C1=C(F)C=CC=C1F)CC(NCC2=CC=C(C(N3)=C2)NC3=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AGPS-IN-2i;  AGPS IN 2i;  AGPSIN2i;  AGPS inhibitor 2i

Origin of Product

United States

Comparison with Similar Compounds

Mechanism of Action :

  • AGPS-IN-2i inhibits AGPS, blocking the synthesis of ether-linked phospholipids such as plasmanyl-PE (phosphatidylethanolamine) and plasmanyl-PC (phosphatidylcholine) .
  • In lipid-starved cancer cells (e.g., A549, HeLa, Panc1), this compound prevents PUFA-containing ether lipid accumulation and redirects PUFAs toward diacyl phospholipid synthesis, which enhances ferroptosis resistance .
  • At concentrations of 50–150 µM, this compound modulates epithelial-mesenchymal transition (EMT) markers (e.g., E-cadherin, Snail, MMP2) in PC-3 and MDA-MB-231 cancer cells, reducing cell migration and invasion .

Comparison with Similar Compounds

AGPS-IN-1

Structural and Functional Similarities :

  • AGPS-IN-1 (Compound 2i) is another AGPS inhibitor that reduces ether lipid levels and impairs cancer cell migration. Like this compound, it suppresses EMT in prostate (PC-3) and breast (MDA-MB-231) cancer models .

Key Differences :

  • Mechanistic Specificity : While both compounds target AGPS, this compound has been extensively studied in lipid-starved conditions, demonstrating unique effects on PUFA redistribution. This compound treatment increases diacyl-PE and diacyl-PC species, whereas AGPS-IN-1 lacks documented data on lipid subspecies modulation .
  • Dosage Range : this compound is effective at 50–150 µM in EMT and ferroptosis assays , while AGPS-IN-1’s optimal concentrations remain unspecified in available literature .

MMP-2/MMP-9-IN-1

Functional Overlap :

  • MMP-2/MMP-9-IN-1 is a collagenase inhibitor with anticancer properties. Though mechanistically distinct from this compound, it shares applications in cancer research, particularly in inhibiting tumor metastasis .

Divergences :

  • Target Specificity : MMP-2/MMP-9-IN-1 inhibits matrix metalloproteinases (MMP-9 and MMP-2), whereas this compound specifically targets lipid metabolism via AGPS .

Research Findings and Implications

  • CRISPR-Cas9 knockout of AGPS in A549 cells corroborates its role in ferroptosis sensitivity, with sgAGPS #4.1 cells showing complete resistance to RSL3-induced death .
  • Therapeutic Advantages : this compound’s dual action on lipid metabolism and EMT positions it as a multifaceted candidate for combination therapies, particularly in cancers with dysregulated lipid pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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